
Procaine merethoxylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procaine merethoxylline is a hybrid pharmacological compound that combines the anesthetic properties of procaine with the potential therapeutic benefits of merethoxylline. This compound is currently under investigation and has not yet received widespread approval for general use. It targets various neurological and cardiovascular receptors, highlighting its versatility and potential for treating multiple conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of procaine merethoxylline involves the combination of procaine and merethoxylline through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the formation of ester and amide bonds, which are crucial for the compound’s pharmacological activity .
Industrial Production Methods: Industrial production methods for this compound are still under development, as the compound is primarily in the clinical and preclinical research stages. The production process is likely to involve standard pharmaceutical manufacturing techniques, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
Types of Reactions: Procaine merethoxylline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can take place at the ester and amide bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines .
Scientific Research Applications
Procaine merethoxylline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ester and amide bond formation and cleavage.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in managing chronic pain and cardiovascular conditions due to its dual-action mechanism.
Industry: Potential applications in the development of new anesthetic and therapeutic agents
Mechanism of Action
Procaine merethoxylline functions through a multifaceted mechanism of action:
Comparison with Similar Compounds
Procaine: A local anesthetic used for anesthesia, peripheral nerve block, and spinal nerve block.
Tetracaine: Another local anesthetic with similar properties but longer duration of action.
Benzocaine: A local anesthetic used in topical applications.
Uniqueness of Procaine Merethoxylline: this compound is unique due to its dual-action mechanism, combining the local anesthetic effects of procaine with the adenosine antagonistic properties of merethoxylline. This combination offers both immediate pain relief and potential long-term modulation of pain signals and cardiovascular benefits, setting it apart from traditional anesthetics .
Properties
CAS No. |
60064-28-0 |
|---|---|
Molecular Formula |
C28H41HgN3O9 |
Molecular Weight |
764.2 g/mol |
IUPAC Name |
[3-[[2-(carboxymethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury(1+);2-(diethylamino)ethyl 4-aminobenzoate;hydroxide |
InChI |
InChI=1S/C15H20NO6.C13H20N2O2.Hg.H2O/c1-11(21-8-7-20-2)9-16-15(19)12-5-3-4-6-13(12)22-10-14(17)18;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;/h3-6,11H,1,7-10H2,2H3,(H,16,19)(H,17,18);5-8H,3-4,9-10,14H2,1-2H3;;1H2/q;;+1;/p-1 |
InChI Key |
XRCLWOYOVQUZLE-UHFFFAOYSA-M |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-] |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-] |
Synonyms |
[2-[[[2-(2-Methoxyethoxy)propyl]amino]carbonyl]phenoxy]-Acetic Acid Mercury Complex; Mono[[3-[[2-(carboxylatomethoxy)benzoyl-κO]amino]-2-(2-methoxyethoxy)propyl-κC]hydroxymercurate(1-)] 4-Aminobenzoic Acid 2-(Diethylamino)ethyl Ester; Mono[hydroxy[[ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


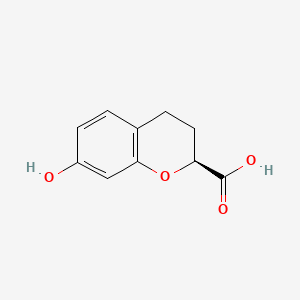
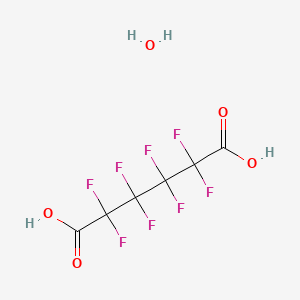
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid](/img/structure/B570208.png)
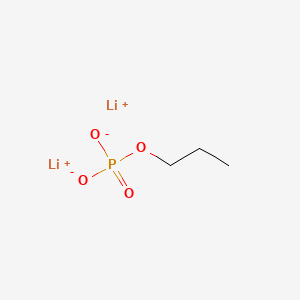
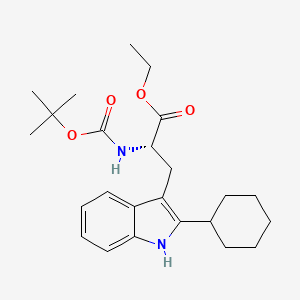
![(7Z)-10-hydroxy-7,10-dimethyl-4-prop-1-en-2-yl-14-oxabicyclo[11.2.1]hexadeca-1(16),7-diene-6,9,15-trione](/img/structure/B570212.png)

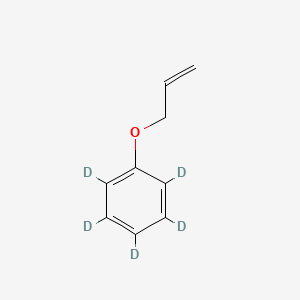
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine](/img/structure/B570217.png)


